
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrimidine derivative, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Pyrimidine derivatives have been reported to possess a wide range of therapeutic properties and are used as building blocks in the preparation of bio-active compounds .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various halogen derivatives . The synthesis of related compounds often involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a thiophene moiety, a pyrimidine ring, and a pyrrolidine ring, among other functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. As a pyrimidine derivative, it could potentially undergo a variety of reactions. For instance, pyrimidine derivatives have been used as building blocks in the preparation of bio-active compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of various pyrimidine derivatives, including those related to the compound , has been a significant area of interest in medicinal chemistry due to their wide range of biological activities. For instance, studies have demonstrated the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, highlighting the importance of pyrimidine derivatives in developing antibacterial agents (Egawa et al., 1984). These compounds, through various substitutions at key positions on the pyrimidine ring, exhibit significant antibacterial properties, underscoring the chemical flexibility and therapeutic potential of pyrimidine derivatives.
Further, the synthesis of 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has provided new insights into the structural and cytotoxic activities of these compounds (Stolarczyk et al., 2018). The detailed structural analysis via X-ray diffraction of these derivatives has laid the groundwork for understanding their interaction with biological targets, offering a pathway for designing more effective therapeutic agents.
Antimicrobial and Antitumor Activities
The synthesis and evaluation of thiophene and pyrimidine derivatives have shown promising results in antimicrobial and antitumor activities. For instance, the development of novel chromone-pyrimidine coupled derivatives has demonstrated significant antibacterial and antifungal properties, with some compounds exhibiting potent activity comparable to standard drugs (Tiwari et al., 2018). These findings are critical for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Additionally, the synthesis of thieno[2,3‐d]pyrimidines and their evaluation for cytotoxic activity against various cancer cell lines have revealed the potential of these compounds as antitumor agents (Medvedeva et al., 2010). The ability to modify the pyrimidine core and introduce different functional groups provides a versatile platform for designing more effective and selective anticancer drugs.
Propriétés
IUPAC Name |
methyl 3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S2/c1-3-11-13(17)15(19-9-18-11)25-10-4-6-20(8-10)27(22,23)12-5-7-26-14(12)16(21)24-2/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMEOXCYWFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

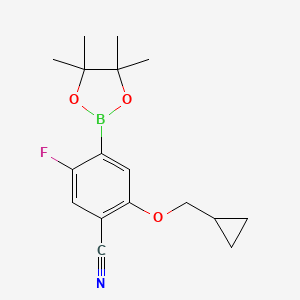
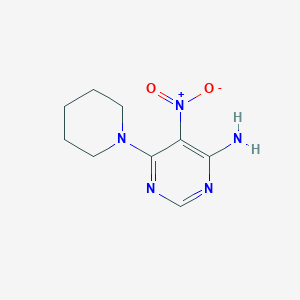

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
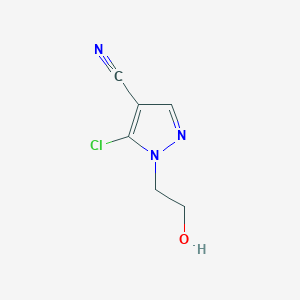
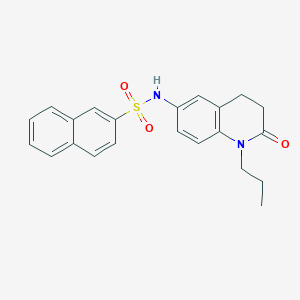
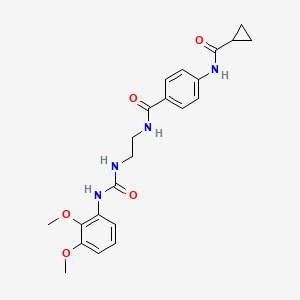
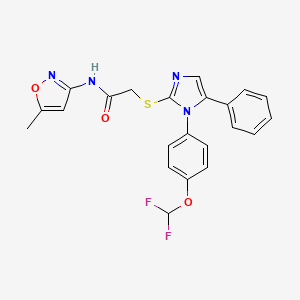
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2536121.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)